Tert-butyl (8-aminooctyl)carbamate
Overview
Description
Tert-butyl (8-aminooctyl)carbamate is an alkane chain with terminal amine and Boc-protected amino groups . It can be used as a PROTAC linker in the synthesis of PROTACs . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Synthesis Analysis
The synthesis of Tert-butyl (8-aminooctyl)carbamate involves the use of it as a PROTAC linker . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Molecular Structure Analysis
The molecular formula of Tert-butyl (8-aminooctyl)carbamate is C13H28N2O2 . The InChI code is 1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16) . The molecular weight is 244.37 g/mol .Chemical Reactions Analysis
Tert-butyl (8-aminooctyl)carbamate can be used as a PROTAC linker in the synthesis of PROTACs . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl (8-aminooctyl)carbamate is 244.37 g/mol . It has a molecular formula of C13H28N2O2 . The InChI code is 1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16) .Scientific Research Applications
Metalation and Alkylation
Tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, including tert-butyl (8-aminooctyl)carbamate, have been studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with an electrophile. This process is efficient in preparing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Mild and Efficient One-Pot Curtius Rearrangement
In a study exploring the Curtius rearrangement, the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide allowed the formation of an acyl azide intermediate, which, through a Curtius rearrangement, led to the desired tert-butyl carbamate (Lebel & Leogane, 2005).
Enantioselective Synthesis of Carbocyclic Analogues
Tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, proving the relative substitution of the cyclopentane ring in this intermediate (Ober, Marsch, Harms, & Carell, 2004).
Chemoselective Transformation of Amino Protecting Groups
The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) was synthesized from commonly used amino protecting groups such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) by treatment with tert-butyldimethylsilyl trifluoromethanesulfonate/2,6-lutidine and tert-butyldimethylsilane/Pd(OAc)2, respectively (Sakaitani & Ohfune, 1990).
Practical Method for Aziridination of α,β-Unsaturated Carbonyl Compounds
An efficient formation of tert-butyl N-chloro-N-sodio-carbamate by reacting tert-butyl carbamate with sodium hypochlorite pentahydrate (NaOCl·5H2O) was developed as a practical and green method for the aziridination of α,β-unsaturated carbonyl compounds. This method is transition-metal-free and environmentally benign, and the resulting aziridines are potential precursors of amino acids (Umeda & Minakata, 2021).
Glycosylative Transcarbamylation
Tert-butyl carbamates undergo glycosylation to produce anomeric 2-deoxy-2-amino sugar carbamates in good to excellent yields. This method exhibits tolerance to several common protecting groups and has been used to generate unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Future Directions
properties
IUPAC Name |
tert-butyl N-(8-aminooctyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHVGNKIRNVBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (8-aminooctyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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